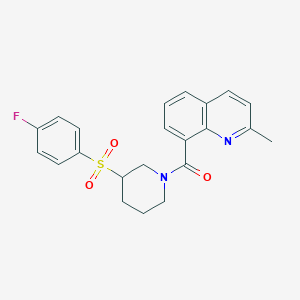
(3-((4-氟苯基)磺酰基)哌啶-1-基)(2-甲基喹啉-8-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, sulfonyl, piperidine, and quinoline moieties
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could be a candidate for drug design and development.
Medicine
In medicinal chemistry, (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.
Coupling with Quinoline Derivative: The final step involves coupling the piperidine intermediate with a 2-methylquinoline derivative through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced methanone derivatives.
Substitution: Substituted fluorophenyl derivatives.
作用机制
The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- (3-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone
- (3-((4-Bromophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone
- (3-((4-Methylphenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its chloro, bromo, and methyl analogs.
生物活性
(3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone, with the CAS number 1797308-19-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21FN2O3S
- Molecular Weight : 412.5 g/mol
- Structure : The compound features a piperidine ring substituted with a sulfonyl group and a quinoline moiety, which are known to enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Recent research indicates that compounds similar to (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone exhibit significant anticancer properties. For instance, studies have shown that related compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells. The presence of the fluorophenyl and quinoline groups is believed to contribute to this activity by enhancing interactions with cellular targets.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been highlighted in various assays. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production and reduce the activation of NF-kB pathways, which are crucial in the inflammatory response. This mechanism aligns with findings from other sulfonamide derivatives that have demonstrated similar effects in animal models of inflammation.
Case Studies and Research Findings
The proposed mechanism by which (3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone exerts its effects includes:
- Inhibition of Cell Proliferation : Interference with cell cycle progression in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Modulation of Inflammatory Pathways : Inhibition of NF-kB and MAPK signaling cascades.
属性
IUPAC Name |
[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-15-7-8-16-4-2-6-20(21(16)24-15)22(26)25-13-3-5-19(14-25)29(27,28)18-11-9-17(23)10-12-18/h2,4,6-12,19H,3,5,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGABXHVUVMLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCCC(C3)S(=O)(=O)C4=CC=C(C=C4)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














